1-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Description
The compound 1-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide features a pyrazole core substituted at the 1-position with a benzothiazole moiety, at the 3-position with a carboxamide group linked to a 3-methoxyphenyl ring, and at the 5-position with an isopropyl group.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)-5-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)18-12-17(20(26)22-14-7-6-8-15(11-14)27-3)24-25(18)21-23-16-9-4-5-10-19(16)28-21/h4-13H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMCQAZCMBCEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form the benzothiazole derivative. This intermediate is then reacted with isopropyl hydrazine and 3-methoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) or interact with receptors such as adenosine A2A receptor. These interactions can lead to the modulation of biological pathways, resulting in anti-inflammatory, antimicrobial, or anticancer effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole Carboxamide Derivatives
Key Structural Differences and Implications
Substituent Effects on Bioactivity: The benzothiazole group in the target compound may enhance π-π stacking or hydrogen bonding in receptor binding compared to darolutamide’s chloro-cyanophenyl group, which contributes to hydrophobic interactions . The 3-methoxyphenyl carboxamide in the target compound contrasts with razaxaban’s fluorophenyl-imidazole system, suggesting divergent target selectivity (e.g., kinase vs. protease inhibition) .
Synthetic Routes :
Pharmacological and Physicochemical Properties
- Darolutamide : Demonstrated high oral bioavailability and efficacy in castration-resistant prostate cancer due to its stereospecific binding to the androgen receptor .
- Razaxaban : Achieved potent factor Xa inhibition (IC₅₀ < 10 nM) and reduced thrombosis risk via optimized P1/P4 ligand interactions .
- Target Compound : While specific data are lacking, the benzothiazole moiety is associated with kinase inhibition (e.g., JAK/STAT pathways), and the methoxyphenyl group may modulate cytochrome P450 interactions .
Biological Activity
The compound 1-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes a benzothiazole moiety, a methoxyphenyl group, and a pyrazole core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to This compound demonstrate moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, related pyrazole compounds have reported minimum inhibitory concentrations (MIC) ranging from 250 µg/mL to 500 µg/mL against these pathogens .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNFα and IL-6. For example, one study demonstrated that a structurally similar compound inhibited IL-6 production in human chondro-sarcoma cells with an IC50 of 820 nM . This suggests potential utility in treating inflammatory diseases.
Anticancer Activity
Emerging evidence points to the anticancer potential of pyrazole derivatives. The compound's ability to modulate cell signaling pathways involved in cancer progression has been investigated. In particular, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
The biological activity of This compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in inflammatory responses and cancer progression.
- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, the compound could mitigate inflammation-related damage.
- Antimicrobial Mechanism : The interaction with bacterial membranes or essential metabolic pathways may contribute to its antimicrobial effects.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against Candida albicans. The results indicated that certain modifications in the pyrazole structure significantly enhanced antifungal activity, with some compounds achieving MIC values as low as 125 µg/mL .
Study 2: Anti-inflammatory Properties
In another investigation focused on anti-inflammatory activity, researchers found that a related pyrazole compound significantly reduced IL-6 levels in vitro. The study utilized human chondrocyte cell lines to assess the impact on inflammatory markers .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes and conditions for achieving high-purity 1-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., DCC or EDC) to form the carboxamide bond under anhydrous conditions .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene for improved solubility and reaction efficiency .
- Catalysts : Palladium catalysts for Suzuki-Miyaura coupling when introducing aryl/heteroaryl groups .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and confirm absence of regioisomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of 3D conformation and hydrogen-bonding interactions in the solid state .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to isolate experimental variables .
- Purity validation : Re-analyze compound batches via HPLC to rule out impurities affecting activity .
- Orthogonal assays : Compare results from enzyme inhibition assays (e.g., IC) with cellular viability assays (e.g., MTT) to confirm target specificity .
Q. What computational strategies are effective for predicting binding interactions between this compound and biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the benzothiazole and pyrazole moieties as key pharmacophores .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent modifications (e.g., methoxy vs. hydroxy groups) with activity trends .
Q. What strategies can mitigate poor aqueous solubility of this compound in preclinical studies?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) at the 3-methoxyphenyl or propan-2-yl positions .
- Salt formation : Prepare hydrochloride or sodium salts via acid/base reactions to enhance solubility .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for in vivo administration .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Methodological Answer :
- Scaffold diversification : Synthesize derivatives with substitutions on the benzothiazole (e.g., Cl, NO) and pyrazole (e.g., CF, Br) rings .
- Biological profiling : Test derivatives against a panel of targets (e.g., cancer cell lines, bacterial strains) using dose-response assays .
- Data clustering : Apply principal component analysis (PCA) to identify structural features correlating with potency or selectivity .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s enzyme inhibition vs. cellular cytotoxicity?
- Methodological Answer :
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions .
- Metabolite analysis : LC-MS/MS to detect in situ degradation products that may contribute to cytotoxicity .
- Pathway mapping : RNA-seq or proteomics to distinguish primary target effects from secondary stress responses .
Experimental Design Considerations
Q. What in vitro and in vivo models are most relevant for evaluating this compound’s potential as an anticancer agent?
- Methodological Answer :
- In vitro : NCI-60 cell line panel for broad-spectrum activity screening; 3D tumor spheroids for mimicking tumor microenvironments .
- In vivo : Xenograft models (e.g., HCT-116 colon cancer) with pharmacokinetic monitoring of plasma half-life and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
